3,3,5-Trimethyldecane

Description

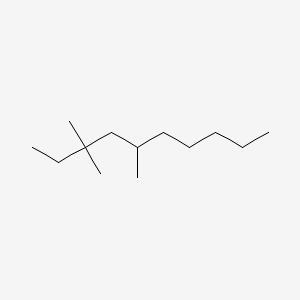

Structure

2D Structure

3D Structure

Properties

CAS No. |

62338-13-0 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3,3,5-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-8-9-10-12(3)11-13(4,5)7-2/h12H,6-11H2,1-5H3 |

InChI Key |

KEUUKKADRWTLKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CC(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyldecane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require a non-polar solvent and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler ones, including this compound. The conditions for catalytic cracking include high temperatures (around 500°C) and the presence of a catalyst such as zeolites .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyldecane undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

Oxidation: The major products are usually alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.

Reduction: The major products are typically alkanes or alkenes, depending on the starting material.

Substitution: The major products are halogenated alkanes, such as chloroalkanes or bromoalkanes.

Scientific Research Applications

3,3,5-Trimethyldecane has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and reactions.

Biology: It has been studied for its potential as a biofuel due to its high energy content.

Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 3,3,5-Trimethyldecane exerts its effects, particularly in medicinal applications, involves the induction of apoptosis. Apoptosis is a form of programmed cell death that is crucial for eliminating cancer cells. This compound has been found to activate certain molecular pathways that lead to cell death, including the caspase pathway, which is essential for the execution phase of apoptosis .

Comparison with Similar Compounds

2,2,3-Trimethyldecane

- Structure : Methyl groups at carbons 2 and 3.

- Properties: Increased steric hindrance near the chain start may reduce thermal stability compared to 3,3,5-trimethyldecane. Limited data exist due to challenges in predictive modeling for such isomers .

3,7-Dimethyldecane

- Structure : Two methyl groups at carbons 3 and 5.

- Properties: Linear-like branching may result in higher boiling points than this compound.

2,5,9-Trimethyldecane

Table 1: Comparison of Branched Decanes

Branched Alkanes with Shorter Chains

3,3,5-Trimethylheptane (C₁₀H₂₂)

- Structure : Shorter backbone (C₇) with similar branching.

- Properties: Lower molecular weight (142.28 g/mol) results in higher volatility.

- Applications: No industrial uses reported; serves as a reference in chromatographic studies.

Cyclohexane Derivatives with 3,3,5-Trimethyl Substitution

Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)

- Structure : Cyclohexane ring with 3,3,5-trimethyl groups and a salicylate ester.

- Properties : Used as a UVB filter in sunscreens but criticized as a weak endocrine disruptor and environmental pollutant. The cyclohexane ring enhances photostability but introduces ecological risks .

- Contrast : Unlike this compound, Homosalate’s aromatic ester group increases polarity, making it suitable for topical formulations but environmentally persistent .

3,3,5-Trimethylcyclohexaneacetic Acid

- Structure : Cyclohexane ring with acetic acid substituent.

- Properties: Used as a read-across analog for toxicity assessments due to structural similarity to cyclohexanecarboxylic acid. Demonstrates how branching in cyclic systems affects metabolic pathways and genotoxicity .

Table 2: Cyclic vs. Linear 3,3,5-Trimethyl Derivatives

Research Findings and Industrial Relevance

- Biofuel Potential: this compound’s centralized branching optimizes combustion efficiency, making it superior to asymmetric isomers like 2,5,9-trimethyldecane in fuel blends .

- Environmental Impact : Unlike Homosalate, which persists in ecosystems, this compound’s hydrocarbon structure allows for cleaner degradation, aligning with green chemistry goals .

- Synthetic Challenges : Isomers such as 2,2,3-trimethyldecane lack predictive toxicity models, highlighting the need for targeted research on branched alkane isomers .

Biological Activity

3,3,5-Trimethyldecane (C13H28) is a branched-chain alkane that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and environmental applications. This article explores its biological activity, including its effects on cancer cell growth, antioxidant properties, and potential antifungal effects, supported by relevant research findings and data.

This compound is classified as a saturated hydrocarbon with a complex branched structure. Its molecular formula is C13H28, and it is known for its relatively high stability and low reactivity compared to unsaturated compounds. This stability contributes to its utility in various applications, including as a fuel additive and in organic synthesis.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of cancer cell growth. Research indicates that this compound can induce apoptosis in human cancer cells. Specifically, it has been shown to affect pathways involved in cell survival and proliferation:

- Mechanism of Action : The compound appears to modulate signaling pathways related to apoptosis, leading to increased cell death in cancerous cells. This effect is particularly noted in breast and prostate cancer cell lines .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM over 48 hours.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress:

- DPPH Assay : The compound was tested using the DPPH radical scavenging assay. Results indicated that it exhibited moderate antioxidant activity with an IC50 value comparable to some known antioxidants .

- Comparison Table :

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45.20 ± 2.54 |

| Ascorbic Acid | 25.00 ± 1.50 |

| Quercetin | 30.00 ± 1.75 |

This table illustrates the relative antioxidant potency of this compound compared to established antioxidants.

Antifungal Activity

The antifungal properties of this compound have been explored through various studies focusing on its efficacy against pathogenic fungi:

- Tested Pathogens : The compound was evaluated against fungi such as Fusarium oxysporum and Cladosporium xanthochromaticum. Preliminary results indicate that it possesses antifungal activity; however, its effectiveness varies depending on the fungal strain .

- Inhibition Zone Diameter : Inhibition zones were measured using agar diffusion methods:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Fusarium oxysporum | 12 |

| Cladosporium xanthochromaticum | 8 |

These findings suggest that while the compound has some antifungal properties, further optimization may be necessary for enhanced efficacy.

Q & A

Q. What is the correct IUPAC nomenclature for 3,3,5-trimethyldecane, and how does its branched structure influence isomerism?

- Methodological Answer : The IUPAC name follows the longest carbon chain rule, with substituents numbered to achieve the lowest possible locants. For this compound, the parent chain is decane, with methyl groups at carbons 3, 3, and 5. Structural isomerism arises due to the branching pattern, which can lead to diastereomers if stereogenic centers exist. Naming conventions for branched alkanes require prioritizing symmetry and minimizing substituent numbers, as outlined in organic chemistry nomenclature guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are not provided, protocols for structurally similar branched alkanes include:

- Use of PPE (gloves, lab coats, chemical safety goggles) to prevent skin/eye contact .

- Adequate ventilation to avoid inhalation of vapors.

- Storage in fireproof cabinets away from oxidizers, as branched alkanes are often flammable .

- Refer to SDS sheets of analogous compounds (e.g., 3,3,5-trimethylhexanone) for spill management and disposal guidelines .

Advanced Research Questions

Q. What synthetic routes are viable for this compound, and how can reaction yields be optimized?

- Methodological Answer : Potential synthesis strategies include:

- Catalytic Hydrogenation : Reduce a trisubstituted alkene precursor (e.g., 3,3,5-trimethyldecene) using palladium or nickel catalysts. Yield optimization may involve controlling H₂ pressure and temperature .

- Grignard Reaction : Sequential alkylation of a ketone intermediate (e.g., 3,5-dimethylnonan-3-one) with methylmagnesium bromide. Steric hindrance at branching points may necessitate slow reagent addition .

- Table: Comparative Synthesis Routes

Q. How can contradictions in spectroscopic data (e.g., NMR, GC-MS) during characterization be resolved?

- Methodological Answer : Contradictions often arise from impurities or overlapping signals. Strategies include:

- High-Resolution NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping methyl group signals in the 1–2 ppm range .

- GC-MS Cross-Validation : Compare retention indices and fragmentation patterns with databases (e.g., NIST) to confirm molecular ion peaks (e.g., m/z 184 for M⁺) .

- Isotopic Labeling : Introduce deuterated analogs to track specific methyl groups in complex mixtures .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantitative Structure-Property Relationship (QSPR) : Predict boiling points, solubility, and logP values using descriptor-based models trained on similar alkanes .

- Molecular Dynamics (MD) : Simulate viscosity and diffusion coefficients by modeling van der Waals interactions between branched chains .

- Table: Predicted vs. Experimental Properties

| Property | QSPR Prediction | Experimental Range (Analogues) | Key References |

|---|---|---|---|

| Boiling Point (°C) | 215–225 | 210–230 (C10 branched alkanes) | |

| logP (Octanol-Water) | 6.8–7.2 | 6.5–7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.